![molecular formula C96H48Cl2F102P2Pd B1602141 Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride CAS No. 343343-17-9](/img/structure/B1602141.png)
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride, also known as Pd(PFP)2Cl2, is an organometallic compound of palladium with the chemical formula Pd(PFP)2Cl2. It is a white solid that is soluble in many organic solvents and is used as a catalyst in various chemical transformations. Pd(PFP)2Cl2 is a widely used catalyst in organic synthesis due to its high activity and selectivity. The compound has been used in a variety of reactions, including the Heck reaction, Suzuki reaction, and Sonogashira reaction.
Scientific Research Applications
Catalyst for Stille Couplings
This compound is used as a catalyst for Stille couplings . Stille coupling is a powerful method for forming carbon-carbon bonds in organic synthesis. The use of this compound as a catalyst enhances the efficiency and selectivity of the reaction.
Catalyst for Suzuki Couplings
It also serves as a catalyst for Suzuki couplings . Suzuki coupling is a type of cross-coupling reaction, used to form carbon-carbon bonds. The use of this compound as a catalyst can improve the reaction yield and product purity.
Fluorous Biphase Systems (FBS)
This compound is used in Fluorous Biphase Systems (FBS) . FBS is a technique used in organic synthesis where reactions are conducted in a mixture of a fluorous (highly fluorinated) phase and an organic phase. This compound, being perfluoro-tagged, is soluble in the fluorous phase and can be easily separated from the organic phase, simplifying the purification process.
Palladium-Catalyzed Reactions
As a palladium complex, this compound is used in various palladium-catalyzed reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Synthesis of Fluorinated Compounds
Given its highly fluorinated nature, this compound can be used in the synthesis of other fluorinated compounds . Fluorinated compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
Green Chemistry
The use of this compound in Fluorous Biphase Systems (FBS) contributes to the principles of green chemistry . The ability to recycle the catalyst and reduce waste makes this compound a valuable tool in sustainable chemical practices.
Mechanism of Action
Target of Action
The primary target of Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is the Stille and Suzuki couplings . These are important reactions in organic chemistry, used for the formation of carbon-carbon bonds.
Mode of Action
This compound acts as a catalyst for the Stille and Suzuki couplings . As a catalyst, it speeds up the reaction without being consumed in the process. It facilitates the coupling reaction by providing an alternative reaction pathway with a lower activation energy.
Biochemical Pathways
The Stille and Suzuki couplings are key biochemical pathways affected by this compound. These pathways are crucial for the synthesis of various organic compounds. The compound’s action on these pathways results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Result of Action
The result of the compound’s action is the successful catalysis of Stille and Suzuki coupling reactions . This leads to the efficient formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The compound thus plays a crucial role in the production of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability are influenced by the reaction environment. It is known to be effective in “Fluorous Biphase Systems” (FBS) . In such systems, the compound’s perfluoro-tag allows it to preferentially partition into the fluorous phase, thereby enhancing the reaction’s efficiency and selectivity.
properties
IUPAC Name |
dichloropalladium;tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C48H24F51P.2ClH.Pd/c2*49-25(50,28(55,56)31(61,62)34(67,68)37(73,74)40(79,80)43(85,86)46(91,92)93)13-10-19-4-1-7-22(16-19)100(23-8-2-5-20(17-23)11-14-26(51,52)29(57,58)32(63,64)35(69,70)38(75,76)41(81,82)44(87,88)47(94,95)96)24-9-3-6-21(18-24)12-15-27(53,54)30(59,60)33(65,66)36(71,72)39(77,78)42(83,84)45(89,90)48(97,98)99;;;/h2*1-9,16-18H,10-15H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDVEVKTXQUVSJ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC(=C1)P(C2=CC=CC(=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=CC(=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H48Cl2F102P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573618 |
Source


|
| Record name | Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[tris(3-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride | |
CAS RN |
343343-17-9 |
Source


|
| Record name | Dichloropalladium--tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

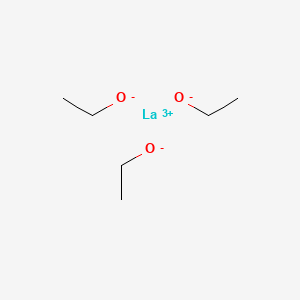

![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)
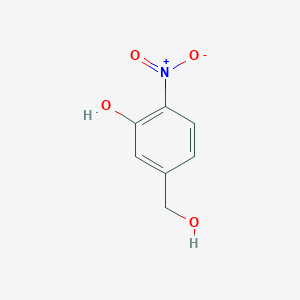
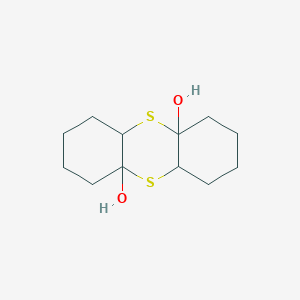
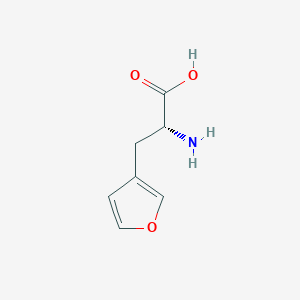

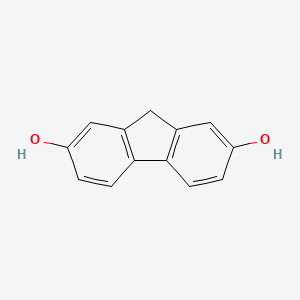
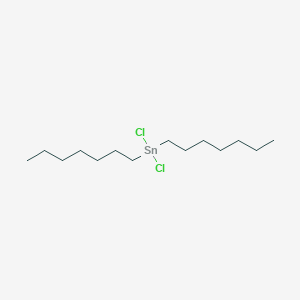
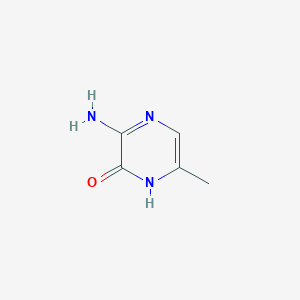
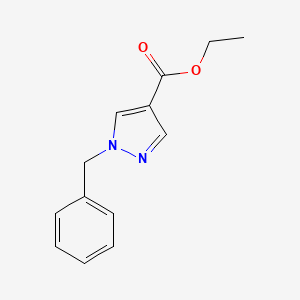
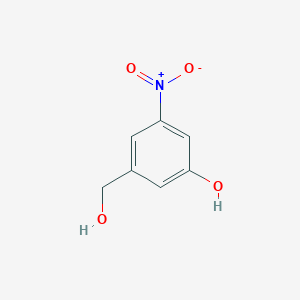
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)
